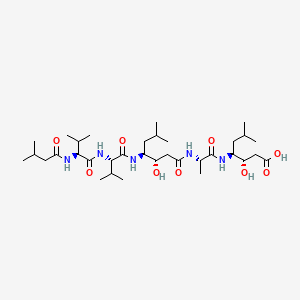
Pepstatin
Overview
Description
Pepstatin is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence isovaleryl-valyl-valyl-statin-alanyl-statin. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . This compound inhibits nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .
Scientific Research Applications
Pepstatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.
Biology: Employed in the study of protein degradation and turnover, as well as in the investigation of cellular processes involving proteases.
Medicine: Used in research on diseases involving proteases, such as cancer and Alzheimer’s disease.
Mechanism of Action
Pepstatin exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D. The inhibitor binds to the active site of the protease, preventing the enzyme from interacting with its substrate. This inhibition is highly selective for aspartyl proteases and does not affect other types of proteases . This compound also suppresses receptor activator of nuclear factor kappa-B ligand-induced osteoclast differentiation by inhibiting the phosphorylation of extracellular signal-regulated kinase and decreasing the expression of nuclear factor of activated T cells c1 .
Safety and Hazards
Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .
Cellular Effects
This compound A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, this compound A also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .
Molecular Mechanism
This compound A is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .
Temporal Effects in Laboratory Settings
The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .
Metabolic Pathways
This compound, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of this compound, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of this compound, and the compound is purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Pepstatin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by proteases, leading to the breakdown of the peptide bonds.
Oxidation: The hydroxyl group in statine can be oxidized to a keto group under certain conditions.
Substitution: The amino and hydroxyl groups in this compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Hydrolysis: Amino acids and peptides.
Oxidation: Keto derivatives of statine.
Substitution: Substituted derivatives of this compound.
Comparison with Similar Compounds
Pepstatin is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:
Amastatin: An inhibitor of aminopeptidases.
Bestatin: An inhibitor of aminopeptidases and leucine aminopeptidase.
Compared to these compounds, this compound is more selective for aspartyl proteases and has a higher binding affinity for these enzymes .
Properties
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860364 | |
| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-03-3 | |
| Record name | Pepstatin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)



![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)


![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)






